Kelampayoside A
Overview
Description
Kelampayoside A is a natural product that belongs to the Sophoraceae family. It is a yellow crystalline solid with good solubility and a molecular formula of C20H30O13. This compound exhibits a variety of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects . It is primarily used in drug research and development, especially in the treatment of cancer .
Mechanism of Action
Target of Action
Kelampayoside A is a natural compound that primarily targets oxidative stress in the body . It has been shown to have potent antioxidative activity , which means it can neutralize harmful free radicals and reduce oxidative stress .
Mode of Action
This compound interacts with its targets by neutralizing free radicals, unstable molecules that can cause damage to cells in the body . By neutralizing these free radicals, this compound helps to prevent cellular damage and maintain the normal function of cells .
Biochemical Pathways
Its antioxidative activity suggests that it may be involved in pathways related tooxidative stress and free radical scavenging .
Pharmacokinetics
Its chemical structure suggests that it may be soluble in certain solvents
Result of Action
The primary result of this compound’s action is a reduction in oxidative stress . By neutralizing free radicals, it helps to prevent cellular damage and maintain the normal function of cells . This can potentially lead to improved health and prevention of diseases associated with oxidative stress .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy . .
Biochemical Analysis
Biochemical Properties
Kelampayoside A interacts with various biomolecules in biochemical reactions. It exhibits antioxidative activity, suggesting that it may interact with enzymes and proteins involved in oxidative stress pathways
Cellular Effects
Given its antioxidative activity, it may influence cell function by mitigating oxidative stress This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antioxidative effects, which suggests it may interact with biomolecules involved in oxidative stress pathways
Preparation Methods
Kelampayoside A is mainly extracted from Sophoraceae plants. The extraction process typically involves grinding, soaking, and extracting the plant material. The extracted material is then purified and crystallized to obtain this compound with high purity .
Chemical Reactions Analysis
Kelampayoside A undergoes various chemical reactions, including oxidation and reduction. It shows antioxidative activity with an EC50 value of 35.7 µg/mL in the DPPH assay . Common reagents and conditions used in these reactions include oxidizing agents and specific assay conditions to measure antioxidative properties. The major products formed from these reactions are typically related to its antioxidative and anti-inflammatory properties .
Scientific Research Applications
Comparison with Similar Compounds
Kelampayoside A is unique due to its specific combination of antioxidative, anti-inflammatory, and anti-tumor properties. Similar compounds include other phenolic glycosides and natural products with antioxidative activities, such as flavonoids and lignans . this compound stands out due to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKQISENBKOCA-FHXQZXMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317142 | |
Record name | Kelampayoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87562-76-3 | |
Record name | Kelampayoside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87562-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kelampayoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 134 °C | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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